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Compound of Interest

Compound Name: Teneligliptin-d8 Carboxylic Acid

Cat. No.: B1156581

An In-Depth Technical Guide to the Synthesis and Characterization of Teneligliptin-d8
Carboxylic Acid

Introduction

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2
diabetes mellitus.[1] Isotopically labeled internal standards are crucial for the accurate
guantification of drugs and their metabolites in biological matrices during pharmacokinetic and
metabolic studies. Teneligliptin-d8 Carboxylic Acid is a deuterated analog of a known
Teneligliptin impurity and metabolite, often referred to as Teneligliptin Impurity E.[2][3] This
guide provides a comprehensive overview of a plausible synthetic route and detailed
characterization of Teneligliptin-d8 Carboxylic Acid, intended for researchers, scientists, and
professionals in drug development.

Synthesis of Teneligliptin-d8 Carboxylic Acid

The synthesis of Teneligliptin-d8 Carboxylic Acid can be achieved through a multi-step
process involving the preparation of key deuterated and non-deuterated intermediates,
followed by their coupling and final deprotection. The proposed synthetic pathway is outlined
below.
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Caption: Proposed synthetic pathway for Teneligliptin-d8 Carboxylic Acid.

Experimental Protocols

Step 1: Synthesis of Piperazine-d8

A common method for deuteration involves the reduction of a suitable precursor with a
deuterium source. For example, piperazine-2,3,5,6-tetraone can be reduced with lithium
aluminum deuteride (LiAID4) in an appropriate solvent like tetrahydrofuran (THF) to yield
piperazine-d8.

e Protocol: To a stirred suspension of LiIAID4 in anhydrous THF at 0°C, a solution of
piperazine-2,3,5,6-tetraone in THF is added dropwise. The reaction mixture is then refluxed
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for 24 hours. After cooling, the reaction is quenched by the sequential addition of D20 and a
sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated
under reduced pressure to yield piperazine-d8.

Step 2: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8

This intermediate is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with
piperazine-d8.

e Protocol: A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, piperazine-d8, and a base
such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated at 120-
130°C for 15 hours. After cooling, the reaction mixture is poured into water and extracted
with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried
over sodium sulfate, and concentrated to give the crude product, which is then purified by
column chromatography.

Step 3: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester

This chiral intermediate can be prepared from trans-4-hydroxy-L-proline through a series of
protection, activation, substitution, and deprotection steps.

o Protocol: (Details are based on established procedures for similar transformations)
o Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline.
o Activation of the hydroxyl group (e.g., mesylation or tosylation).

o Nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the
nitrogen functionality with inversion of stereochemistry.

o Reduction of the azide to an amine.
o Selective deprotection and re-protection to yield the desired intermediate.
Step 4: Synthesis of Teneligliptin-d8 Carboxylic Acid

The final steps involve the coupling of the pyrazole-piperazine-d8 intermediate with the
pyrrolidine intermediate, followed by hydrolysis of the ester and deprotection of the Boc group.
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e Protocol:

o Reductive Amination: The piperazine-d8 intermediate is reacted with a suitable 4-oxo-
pyrrolidine derivative (obtainable from the product of Step 3) in the presence of a reducing
agent like sodium triacetoxyborohydride.

o Hydrolysis and Deprotection: The resulting N-Boc protected ester is then subjected to
basic hydrolysis (e.g., with lithium hydroxide) to cleave the methyl ester, followed by acidic
treatment (e.g., with trifluoroacetic acid or HCI) to remove the Boc protecting group,
yielding the final product, Teneligliptin-d8 Carboxylic Acid. The product is then purified
by preparative HPLC.

Characterization

The structural confirmation and purity assessment of the synthesized Teneligliptin-d8
Carboxylic Acid are performed using a combination of spectroscopic and chromatographic

techniques.
HPLC/UPLC LC-MS/MS NMR (1H, 13C)
(Purity Assessment) (Molecular Weight & Fragmentation) (Structural Elucidation)

Characterized Product
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Caption: Analytical workflow for the characterization of Teneligliptin-d8 Carboxylic Acid.

High-Performance Liquid Chromatography (HPLC)

Areverse-phase HPLC method is suitable for determining the purity of the final compound.
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» Protocol:
o Column: C18 column (e.g., 250 x 4.6 mm, 5 pum).
o Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.6).
o Flow Rate: 1.0 mL/min.
o Detection: UV at 246 nm.[4]

o Expected Outcome: A single major peak corresponding to Teneligliptin-d8 Carboxylic
Acid.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the
molecular weight and fragmentation pattern.

e Protocol:
o lonization Mode: Electrospray lonization (ESI), positive mode.
o Analysis: Full scan for the parent ion and product ion scan for fragmentation analysis.

o Expected m/z: The protonated molecule [M+H]+ is expected at m/z corresponding to the
molecular formula C19H17D8N502. The exact mass would be approximately 364.3 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded to confirm the chemical structure. The absence of
signals in the 1H NMR spectrum at positions corresponding to the deuterated piperazine ring is
a key confirmation of successful deuteration.

e Protocol:
o Solvent: DMSO-d6 or CDCI3.

o Instrument: 400 MHz or higher NMR spectrometer.
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o Expected Outcome: The spectra should be consistent with the structure of Teneligliptin
Carboxylic Acid, with the notable absence of proton signals from the piperazine ring.

Data Presentation
ble 1: utical CI o

Parameter Result Method
Purity >98% HPLC
Molecular Formula C19H17D8N502

Molecular Weight 363.48 g/mol

[M+H]+ ~364.3 m/z LC-MS/MS
Appearance White to off-white solid Visual

ble 2: : Predicted)

Assignment IH NMR (ppm) 13C NMR (ppm)
Pyrazole-CH3 ~2.2 ~12.5

Pyrrolidine CH Multiple signals Multiple signals
Pyrrolidine CH2 Multiple signals Multiple signals

Phenyl-H ~7.3-7.8 ~120 - 140

Carboxyl-OH ~12.0 (broad) ~173.0

Piperazine-d8 No signal Reduced intensity signals

Metabolic Pathway of Teneligliptin

Understanding the metabolism of Teneligliptin is essential for interpreting in vivo studies where
Teneligliptin-d8 Carboxylic Acid might be used. Teneligliptin is primarily metabolized by
cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][6]
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Caption: Metabolic pathways of Teneligliptin.

This technical guide provides a framework for the synthesis and characterization of
Teneligliptin-d8 Carboxylic Acid. The detailed protocols and expected data serve as a
valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and

pharmaceutical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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